4-Bromo-6-chloroisoquinolin-1(2H)-one
Overview
Description
4-Bromo-6-chloroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloroisoquinolin-1(2H)-one typically involves the halogenation of isoquinolinone derivatives. A common method includes the bromination and chlorination of isoquinolin-1(2H)-one under controlled conditions. For example, bromine and chlorine can be introduced using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical to achieving high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogens with alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro groups into the aromatic ring.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the compound to form quinones.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can reduce the compound to form amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkoxyisoquinolinones, while oxidation can produce isoquinolinone quinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloroisoquinolin-1(2H)-one would depend on its specific biological target. In general, isoquinolinones can interact with various enzymes and receptors, modulating their activity. For example, they may inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinolin-1(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloroisoquinolin-1(2H)-one: Lacks the bromine atom, which may influence its chemical properties and applications.
Isoquinolin-1(2H)-one: The parent compound without halogen substitutions, used as a starting material for various derivatives.
Uniqueness
4-Bromo-6-chloroisoquinolin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
4-bromo-6-chloro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAIIHFJARBPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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